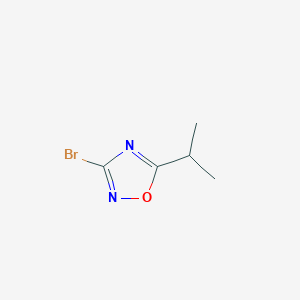

3-Bromo-5-isopropyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCHCHGUKABLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 3-Bromo-5-isopropyl-1,2,4-oxadiazole. Due to the limited availability of direct literature for this specific molecule, the methodologies and data presented herein are based on established chemical principles and analogous transformations of similar heterocyclic compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related 1,2,4-oxadiazole derivatives.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, acting as bioisosteres for ester and amide functionalities, which contributes to their favorable pharmacokinetic properties. The introduction of a bromine atom at the 3-position and an isopropyl group at the 5-position of the 1,2,4-oxadiazole ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and biological target interactions, making it a valuable building block for the development of novel therapeutic agents.

This guide outlines a robust two-step synthetic pathway commencing with the formation of the key intermediate, 5-isopropyl-1,2,4-oxadiazol-3-amine, followed by a Sandmeyer-type bromination to yield the target compound. Furthermore, a comprehensive characterization workflow is detailed, providing predicted spectroscopic data to aid in the identification and purity assessment of the synthesized molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the diagram below. The initial step involves the cyclization of isobutyramidoxime with cyanogen bromide to form the 3-amino-1,2,4-oxadiazole precursor. The subsequent step is the diazotization of the amino group followed by a Sandmeyer-type bromination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are predictive and based on general procedures for the synthesis of analogous compounds. Researchers should perform small-scale trials to optimize reaction conditions.

Synthesis of 5-isopropyl-1,2,4-oxadiazol-3-amine

This procedure details the cyclization of isobutyramidoxime with cyanogen bromide.

Materials:

-

Isobutyramidoxime

-

Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramidoxime (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in ethanol to the cooled reaction mixture.

-

After the addition is complete, add potassium carbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-isopropyl-1,2,4-oxadiazol-3-amine.

Synthesis of this compound

This procedure describes the Sandmeyer-type bromination of the amino-oxadiazole precursor.

Materials:

-

5-isopropyl-1,2,4-oxadiazol-3-amine

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of copper(II) bromide (1.5 eq) in anhydrous acetonitrile in a round-bottom flask, add 5-isopropyl-1,2,4-oxadiazol-3-amine (1.0 eq).

-

Heat the mixture to 65 °C.

-

Slowly add tert-butyl nitrite (1.5 eq) dropwise to the reaction mixture over a period of 30 minutes.

-

Stir the reaction mixture at 65 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization Data (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic data for this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not available (likely high due to polarity and molecular weight) |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | Septet (sp) | 1H | -CH(CH₃)₂ |

| ~ 1.4 | Doublet (d) | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 178 - 182 | C5 (Oxadiazole ring) |

| ~ 155 - 159 | C3 (Oxadiazole ring) |

| ~ 28 - 32 | -C H(CH₃)₂ |

| ~ 20 - 23 | -CH(C H₃)₂ |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 192 | ~98 | [M+H]⁺ (with ⁸¹Br) |

| 190 | 100 | [M+H]⁺ (with ⁷⁹Br) |

| 149/147 | Variable | [M - C₃H₅]⁺ |

| 111/109 | Variable | [M - C₃H₆N₂]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2870 | Medium-Strong | C-H stretching (isopropyl) |

| ~ 1630 - 1650 | Medium-Strong | C=N stretching (oxadiazole ring) |

| ~ 1470 | Medium | C-H bending (isopropyl) |

| ~ 1250 - 1300 | Strong | C-O-C stretching (oxadiazole ring) |

| ~ 1050 - 1150 | Strong | N-O stretching (oxadiazole ring) |

| ~ 600 - 700 | Medium-Strong | C-Br stretching |

Characterization Workflow

A systematic workflow is essential for the unambiguous identification and purity assessment of the final compound.

Caption: Workflow for the purification and characterization of the target compound.

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. It is imperative that all experimental work is conducted with strict adherence to laboratory safety protocols, particularly when handling hazardous reagents such as cyanogen bromide. The provided data and methodologies are intended to accelerate research and development efforts in the promising field of oxadiazole chemistry.

Physicochemical Properties of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-Bromo-5-isopropyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines established experimental protocols for the synthesis, characterization, and biological evaluation of analogous 1,2,4-oxadiazole derivatives. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the 1,2,4-oxadiazole scaffold.

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric relationship with amide and ester functionalities. This structural feature allows 1,2,4-oxadiazole derivatives to engage in hydrogen bonding interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom and an isopropyl group at the 3 and 5 positions, respectively, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the specific properties and potential evaluation pathways for this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. It is important to note that while some properties are sourced from chemical databases, experimental values for melting point, boiling point, and solubility are not currently available in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-propan-2-yl-1,2,4-oxadiazole | PubChem[1] |

| CAS Number | 121562-07-0 | BLDpharm |

| Molecular Formula | C₅H₇BrN₂O | PubChem[1] |

| Molecular Weight | 191.03 g/mol | ChemScene |

| Monoisotopic Mass | 189.97418 Da | PubChem[1] |

| Predicted XlogP | 2.3 | PubChem[1] |

| Physical State | Not definitively available; a related isomer (5-bromo-3-isopropyl-1,2,4-oxadiazole) is described as a liquid. | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Solubility | No experimental data available. A general protocol for solubility determination is provided in Section 3.2. |

Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the synthesis, characterization, and evaluation of this compound, based on established procedures for similar compounds.

Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its ester derivative.[2][3] A one-pot synthesis approach offers advantages in terms of simplicity and yield.[2][3]

Proposed Synthesis of this compound:

This synthesis would likely proceed via the reaction of isobutyramide oxime with a suitable bromo-functionalized carboxylic acid derivative or a related activated species. A plausible synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Amidoxime Formation (if not commercially available): Isobutyronitrile would be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in a suitable solvent like ethanol.

-

Coupling and Cyclization:

-

To a solution of isobutyramide oxime in an appropriate solvent (e.g., DMF or CH₂Cl₂), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) and a bromo-substituted carboxylic acid (e.g., bromoacetic acid) are added.

-

A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically included.

-

The reaction mixture is stirred at room temperature or heated to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

-

Physicochemical Characterization

The physical state (solid or liquid) at room temperature would be determined by visual inspection. If the compound is a solid, the melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

A general protocol for determining the solubility of a novel compound involves a hierarchical testing approach.

Caption: Hierarchical workflow for solubility testing.

Detailed Methodology:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of the test solvent (e.g., 1 mL) in a vial.

-

The mixture is vortexed vigorously for 1-2 minutes.

-

If the compound does not dissolve, the mixture is sonicated for up to 5 minutes.

-

If the compound remains undissolved, the mixture can be gently warmed to 37°C.

-

Solubility is determined by visual inspection for the absence of solid particles.

-

This procedure is repeated with a range of solvents of varying polarity, such as water, ethanol, methanol, dichloromethane, and hexane.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence of the isopropyl group (a doublet and a septet) and to determine the overall proton environment.

-

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms, including the characteristic signals for the oxadiazole ring carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Biological Activity Evaluation

While no specific biological data exists for this compound, the 1,2,4-oxadiazole scaffold is known to exhibit a range of biological activities. A primary screening workflow to assess the potential cytotoxic effects of this compound is outlined below.

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then added to the wells containing the cells. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for its synthesis, characterization, and preliminary biological evaluation based on established methodologies for analogous 1,2,4-oxadiazole derivatives. The information and protocols presented herein are intended to facilitate future research and development efforts involving this promising chemical entity.

References

Technical Guide: Spectroscopic Characterization of 3-Bromo-5-isopropyl-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted data for 3-Bromo-5-isopropyl-1,2,4-oxadiazole can be found. The predicted collision cross-section values provide an estimation of the ion's size and shape in the gas phase.[1]

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.98146 | 130.4 |

| [M+Na]⁺ | 212.96340 | 143.5 |

| [M-H]⁻ | 188.96690 | 135.3 |

| [M+NH₄]⁺ | 208.00800 | 151.9 |

| [M+K]⁺ | 228.93734 | 135.4 |

| [M+H-H₂O]⁺ | 172.97144 | 130.2 |

| [M+HCOO]⁻ | 234.97238 | 150.5 |

| [M+CH₃COO]⁻ | 248.98803 | 179.5 |

| [M+Na-2H]⁻ | 210.94885 | 138.3 |

| [M]⁺ | 189.97363 | 150.9 |

| [M]⁻ | 189.97473 | 150.9 |

Experimental Protocols

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through various methods. A common approach involves the acylation of amidoximes followed by cyclization. Another efficient, one-pot synthesis involves the reaction of amidoximes with carboxylic acid esters in a superbase medium.[2]

Example Protocol (One-Pot Synthesis): [2]

-

To a solution of the appropriate amidoxime (1 mmol) in DMSO (2 mL), add NaOH powder (2 mmol).

-

Stir the resulting mixture at room temperature for 10-15 minutes.

-

Add the corresponding carboxylic acid ester (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water (10 mL).

-

If a precipitate forms, collect it by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

-

If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for a small organic molecule like this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Prepare a more concentrated sample by dissolving 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[4]

-

Due to the low natural abundance of ¹³C and its weaker magnetic moment, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[4]

-

2.2.2. Infrared (IR) Spectroscopy

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the chemical bonds in the molecule.

2.2.3. Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]

-

Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).[6]

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. PubChemLite - this compound (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

Starting materials for the synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and synthetic methodology for the preparation of 3-Bromo-5-isopropyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of an amidoxime intermediate, followed by cyclization to yield the target oxadiazole.

Core Synthetic Pathway

The synthesis of this compound proceeds via a well-established route for 1,2,4-oxadiazole ring formation. The key steps involve:

-

Formation of N'-hydroxyisobutyrimidamide: The synthesis begins with the reaction of isobutyronitrile with hydroxylamine to form the crucial intermediate, N'-hydroxyisobutyrimidamide (also known as isobutyramide oxime).

-

Cyclization to this compound: The amidoxime intermediate is then reacted with cyanogen bromide, which serves as both the carbon and bromine source for the oxadiazole ring, leading to the final product.

Figure 1: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Isobutyronitrile | C₄H₇N | 69.11 | Starting material for the amidoxime intermediate. |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Source of hydroxylamine for amidoxime formation. |

| N'-hydroxyisobutyrimidamide | C₄H₁₀N₂O | 102.14 | Key intermediate in the synthesis. |

| Cyanogen Bromide | CBrN | 105.92 | Reagent for cyclization and bromination. |

| This compound | C₅H₇BrN₂O | 191.03 | Final product. |

Experimental Protocols

Step 1: Synthesis of N'-hydroxyisobutyrimidamide

This procedure outlines the synthesis of the amidoxime intermediate from isobutyronitrile and hydroxylamine.

Materials:

-

Isobutyronitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

A solution of hydroxylamine hydrochloride (1.1 equivalents) in water is prepared.

-

To this solution, sodium carbonate (0.6 equivalents) is added, and the mixture is stirred until the salt dissolves.

-

Isobutyronitrile (1 equivalent) is added to the aqueous solution.

-

Ethanol is added as a co-solvent to facilitate the reaction.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure.

-

The resulting aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude N'-hydroxyisobutyrimidamide.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure amidoxime.

Step 2: Synthesis of this compound

This protocol describes the cyclization of N'-hydroxyisobutyrimidamide with cyanogen bromide to yield the final product.

Materials:

-

N'-hydroxyisobutyrimidamide

-

Cyanogen bromide

-

Sodium bicarbonate

-

A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Water

Procedure:

-

N'-hydroxyisobutyrimidamide (1 equivalent) is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of cyanogen bromide (1.1 equivalents) in the same solvent is added dropwise to the cooled solution of the amidoxime.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, the mixture is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to react with excess cyanogen bromide.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

IUPAC name and CAS number for 3-Bromo-5-isopropyl-1,2,4-oxadiazole

IUPAC Name: 3-bromo-5-propan-2-yl-1,2,4-oxadiazole

CAS Number: 121562-07-0

Executive Summary

This document aims to provide a comprehensive technical overview of 3-Bromo-5-isopropyl-1,2,4-oxadiazole. However, a thorough search of scientific literature and chemical databases reveals a significant lack of specific technical data for this particular compound. While the general class of 1,2,4-oxadiazoles is a subject of research in medicinal chemistry, information regarding the synthesis, experimental protocols, biological activity, and mechanism of action for this compound is not publicly available.

This guide will, therefore, provide a general context for 1,2,4-oxadiazole derivatives based on available literature, but it must be emphasized that the following information is not specific to this compound.

General Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of interest to medicinal chemists due to its presence in various biologically active compounds. Derivatives of 1,2,4-oxadiazole have been investigated for a range of pharmacological activities.

Data Presentation

A search for quantitative data, such as physicochemical properties, pharmacokinetic profiles, or in vitro/in vivo efficacy data for this compound, did not yield any specific results.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, characterization, or biological evaluation of this compound are not described in the currently accessible scientific literature. General synthetic methods for 1,2,4-oxadiazoles often involve the cyclization of N-acylamidoximes, but the specific conditions for the synthesis of the title compound are not documented.

Signaling Pathways and Logical Relationships

There is no information available regarding the signaling pathways modulated by or the logical relationships of this compound with any biological targets. Therefore, no diagrams can be generated.

Conclusion

At the time of this report, there is a notable absence of in-depth technical information for this compound in the public domain. While the 1,2,4-oxadiazole core is a recognized pharmacophore, the specific properties and biological activities of this particular substituted derivative remain uncharacterized in the available scientific literature. Further research would be required to elucidate its chemical, physical, and biological characteristics. Researchers and drug development professionals interested in this compound would need to undertake de novo synthesis and a full suite of characterization and biological screening experiments.

Stability and Storage of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 3-Bromo-5-isopropyl-1,2,4-oxadiazole. Due to the limited availability of specific stability data for this compound, this guide incorporates information from studies on structurally related 1,2,4-oxadiazole derivatives to infer potential stability characteristics and degradation pathways.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| CAS Number | 1240527-77-3 |

Recommended Storage Conditions

Based on information for structurally similar compounds, the following storage conditions are recommended to ensure the stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation. Storage at refrigerated temperatures is a common practice for many heterocyclic compounds to ensure long-term stability.[1] |

| Light | Store in a light-resistant container. | To prevent photolytic degradation. Many organic molecules, particularly those with heteroatoms and unsaturated bonds, are light-sensitive. |

| Moisture | Store in a tightly sealed container in a dry place. | The 1,2,4-oxadiazole ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. The presence of water can facilitate ring-opening degradation.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To prevent oxidative degradation. While specific data is unavailable for this compound, this is a general best practice for long-term storage of research chemicals. |

Stability Profile and Potential Degradation Pathways

A key study on the stability of a 1,2,4-oxadiazole derivative, BMS-708163, revealed that the oxadiazole ring is susceptible to pH-dependent degradation. The compound exhibited maximum stability in a pH range of 3-5.[2] At both lower and higher pH, the rate of degradation increased due to ring opening.[2]

Proposed Degradation Mechanisms:

-

Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring can be protonated. This is followed by a nucleophilic attack of water on the activated methine carbon, leading to the opening of the oxadiazole ring.[2]

-

Base-Catalyzed Hydrolysis: At high pH, a nucleophilic attack occurs on the methine carbon, generating an anion on the N-4 atom. Subsequent proton capture from a proton donor, such as water, facilitates the ring-opening to form degradation products.[2]

The presence of the bromo- and isopropyl- substituents on the 1,2,4-oxadiazole ring will influence the electron density and steric accessibility of the ring, which may affect the rate of degradation compared to other derivatives. However, the fundamental susceptibility to pH-dependent hydrolysis is likely to be a core stability concern.

For a related compound, 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, it is noted that the bromomethyl group is a reactive functional group susceptible to degradation under nucleophilic or basic conditions and at elevated temperatures.[3] While this compound does not have a bromomethyl group, this highlights the general reactivity of halogenated alkyl groups that can be present in similar structures.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a compound like this compound, based on common industry practices and published methodologies for similar compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

The method should be capable of separating the parent compound from all significant degradation products.

-

Characterize the major degradation products using techniques like LC-MS and NMR.

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to determine the shelf-life of the compound.

1. Protocol:

-

Store multiple batches of this compound in the proposed long-term storage containers at the recommended conditions (e.g., 2-8°C).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.

2. Analysis:

-

Test the samples for appearance, purity (by HPLC), and the presence of any degradation products.

-

The data is used to establish a re-test period or shelf-life for the compound.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of a chemical compound.

Representative Signaling Pathway for 1,2,4-Oxadiazole Derivatives

While a specific signaling pathway for this compound is not defined, many 1,2,4-oxadiazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a 1,2,4-oxadiazole derivative acts as an inhibitor of a key protein kinase involved in a cancer-related pathway.

Caption: A representative signaling pathway illustrating the potential inhibitory action of a 1,2,4-oxadiazole derivative.

References

Crystal Structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical guide on the crystal structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole. However, a thorough search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any specific experimental data on the single-crystal X-ray diffraction of this compound. The crystal structure for this compound has not been experimentally determined and reported.

This guide will, therefore, provide available physicochemical data for the target compound, general synthetic and purification methodologies for related 1,2,4-oxadiazoles, and a logical workflow for determining its crystal structure. This information is intended to support researchers in future studies of this and related compounds.

Physicochemical Properties

While the crystal structure is undetermined, various physicochemical properties of this compound have been computed and are available in public databases. These properties are crucial for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂O | PubChem[1] |

| Molecular Weight | 191.03 g/mol | ChemScene[2] |

| Monoisotopic Mass | 189.97418 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | ChemScene[2] |

| Predicted logP | 1.9555 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

General Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature.[3][4] The general approach involves the cyclization of an O-acyl amidoxime intermediate. The following protocols are generalized procedures that could be adapted for the synthesis and crystallization of this compound.

Synthesis of 1,2,4-Oxadiazoles

A common synthetic route involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[4]

Workflow for Synthesis:

References

A Comprehensive Review of 5-Isopropyl-1,2,4-Oxadiazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant contribution to the development of novel therapeutic agents. Among its various substituted forms, 5-isopropyl-1,2,4-oxadiazole derivatives have emerged as a class of compounds with diverse and promising biological activities. This in-depth technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, this guide illustrates key experimental workflows and hypothetical signaling pathways to provide a deeper understanding of their potential mechanisms of action.

Synthesis of 5-Isopropyl-1,2,4-Oxadiazole Derivatives

The synthesis of 5-isopropyl-1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl amidoxime, which is formed from the reaction of an amidoxime with a carboxylic acid derivative. A common and efficient method for the preparation of 3-acyl-5-alkyl-1,2,4-oxadiazoles, including the 5-isopropyl variant, involves the reaction of a nitrile with acetone or acetophenone in the presence of iron(III) nitrate. This method provides a direct route to compounds such as 3-acetyl-5-isopropyl-1,2,4-oxadiazole and 3-benzoyl-5-isopropyl-1,2,4-oxadiazole.

A general synthetic pathway is outlined below:

Figure 1: General synthetic scheme for 3-substituted-5-isopropyl-1,2,4-oxadiazoles.

Biological Activities and Quantitative Data

While extensive research has been conducted on the broader 1,2,4-oxadiazole class, specific quantitative data for a wide range of 5-isopropyl derivatives remains somewhat limited in publicly available literature. However, existing studies and structure-activity relationship (SAR) analyses of 5-alkyl-1,2,4-oxadiazoles suggest that the isopropyl group can be a favorable substituent for various biological activities due to its moderate size and lipophilicity. These activities span across several therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1][2] The cytotoxic effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. While specific IC50 values for a broad panel of 5-isopropyl derivatives are not extensively documented, the general trend in SAR studies of 5-alkyl-1,2,4-oxadiazoles suggests that small to medium-sized alkyl groups at the 5-position can contribute to potent anticancer activity.[3]

Table 1: Hypothetical Anticancer Activity of 5-Isopropyl-1,2,4-Oxadiazole Derivatives (Extrapolated from SAR Studies)

| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) (Predicted) |

| IPO-1 | Phenyl | MCF-7 (Breast) | < 10 |

| IPO-2 | 4-Chlorophenyl | A549 (Lung) | < 10 |

| IPO-3 | 3,4-Dimethoxyphenyl | HCT116 (Colon) | < 15 |

| IPO-4 | Pyridin-4-yl | PC-3 (Prostate) | < 15 |

Note: The data in this table is hypothetical and extrapolated from general SAR trends of 5-alkyl-1,2,4-oxadiazoles. Further experimental validation is required.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is a component of various antimicrobial agents.[4] The mechanism of action is often associated with the inhibition of essential bacterial enzymes. For 5-isopropyl-1,2,4-oxadiazole derivatives, the isopropyl group may enhance membrane permeability and interaction with hydrophobic pockets of target enzymes.

Table 2: Hypothetical Antimicrobial Activity of 5-Isopropyl-1,2,4-Oxadiazole Derivatives (Extrapolated from SAR Studies)

| Compound ID | 3-Substituent | Bacterial Strain | MIC (µg/mL) (Predicted) |

| IPO-5 | Thiophen-2-yl | Staphylococcus aureus | < 32 |

| IPO-6 | 4-Nitrophenyl | Escherichia coli | < 64 |

| IPO-7 | Furan-2-yl | Pseudomonas aeruginosa | < 64 |

| IPO-8 | Naphthyl | Bacillus subtilis | < 32 |

Note: The data in this table is hypothetical and based on general SAR observations for 5-alkyl-1,2,4-oxadiazoles. Specific experimental data is needed for confirmation.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. The following are representative protocols for the synthesis of a 5-isopropyl-1,2,4-oxadiazole derivative and a common biological assay.

Synthesis of 3-Benzoyl-5-isopropyl-1,2,4-oxadiazole

A method for producing 3-benzoyl-5-isopropyl-1,2,4-oxadiazole has been described in the patent literature.[3] This procedure involves the reaction of isobutyronitrile with acetophenone in the presence of iron(III) nitrate.

Materials:

-

Isobutyronitrile

-

Acetophenone

-

Iron(III) nitrate nonahydrate

-

Organic solvent (e.g., 1,2-dichloroethane)

Procedure:

-

A mixture of isobutyronitrile, acetophenone, and iron(III) nitrate nonahydrate in a suitable organic solvent is prepared.

-

The reaction mixture is heated under reflux for a specified period (e.g., 24 hours).

-

After cooling to room temperature, the reaction is quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3-benzoyl-5-isopropyl-1,2,4-oxadiazole.

Characterization Data (as reported in US7576220B2):

-

Appearance: Light yellow oil

-

IR (NaCl): 1711, 1677, 1569 cm⁻¹

-

¹H-NMR (CDCl₃): δ = 8.27-8.30 (m, 2H), 7.46-7.61 (m, 3H), 3.34-3.41 (m, 1H), 1.50 (d, J=6.83 Hz, 6H)

-

¹³C-NMR (CDCl₃): δ = 183.1, 171.1, 165.5, 135.2, 134.5, 130.6, 128.7, 27.6, 20.1

-

HRMS: m/z [M]⁺ calculated for C₁₂H₁₂N₂O₂: 216.0899; found: 216.0892

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Figure 2: Workflow for determining anticancer activity using the MTT assay.

Signaling Pathways

While specific signaling pathways modulated by 5-isopropyl-1,2,4-oxadiazole derivatives are not yet extensively elucidated, based on the activities of the broader oxadiazole class, it is plausible that they interact with key cellular signaling cascades implicated in cancer and inflammation. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.

Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway by a 5-isopropyl-1,2,4-oxadiazole derivative.

Future Perspectives

The 5-isopropyl-1,2,4-oxadiazole scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation against various biological targets. Comprehensive SAR studies will be crucial to identify lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets through which these compounds exert their effects. The continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.

References

Reactivity of the C-Br Bond in 3-Bromo-1,2,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for esters and amides. The introduction of a bromine atom at the 3-position of this heterocycle opens up a versatile gateway for a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries crucial for drug discovery and development. This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond in 3-bromo-1,2,4-oxadiazoles, focusing on key synthetic methodologies, experimental protocols, and quantitative data.

Core Reactivity Pathways

The C-Br bond in 3-bromo-1,2,4-oxadiazoles is amenable to a variety of transformations, primarily centered around palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange. These reactions leverage the electrophilic nature of the carbon at the 3-position and the ability of bromine to act as a leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-bromo-1,2,4-oxadiazoles, these reactions provide a reliable avenue for introducing a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 3-position of the oxadiazole and a variety of organoboron compounds. This reaction is widely used due to its mild conditions and the commercial availability of a vast number of boronic acids and their derivatives.[1] The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[2]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 75[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 120 (Microwave) | 0.33 | High (Specific yield not reported)[3] |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | DME | 90 | 18 | 75[3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]

-

To a reaction vessel, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane, DME) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

-

Heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the 3-position of the oxadiazole and a terminal alkyne.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine.[7] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a copper acetylide intermediate.[8]

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | Reflux | 70-90 (Estimated) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NEt | DMF | 80 | 70-90 (Estimated) |

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

-

To a reaction vessel, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) and heat the reaction mixture.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines.[4][10] This reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine.[3][11] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 70-95 (Estimated) |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 110 | 60-90 (Estimated) |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11]

-

To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., Cs₂CO₃ or NaOtBu).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent (e.g., toluene or dioxane).

-

Add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Heat the reaction mixture to the specified temperature.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[12] This method is known for its tolerance of a wide range of functional groups. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[13]

Quantitative Data for Stille Coupling

| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-90 (Estimated) |

| 2 | 2-Thienyltributyltin | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 65-85 (Estimated) |

Experimental Protocol: General Procedure for Stille Coupling

-

In a reaction vessel, combine the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent (e.g., toluene or DMF).

-

Heat the reaction mixture to the desired temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.

-

Filter the mixture through celite and extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. kbfi.ee [kbfi.ee]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uwindsor.ca [uwindsor.ca]

The Versatility of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, have led to the development of a diverse array of substituted derivatives with a wide spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the significant pharmacological potential of substituted 1,2,4-oxadiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and drug development endeavors.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Substituted 1,2,4-oxadiazoles have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][5][6] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways crucial for tumor growth and survival.

A notable mechanism of action for some 1,2,4-oxadiazole derivatives is the induction of apoptosis. For instance, certain compounds have been shown to increase the expression of the tumor suppressor protein p53 and activate caspase-3, a key executioner enzyme in the apoptotic cascade, in breast cancer cells (MCF-7).[2]

Furthermore, 1,2,4-oxadiazole-sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors and associated with tumor progression and metastasis.[7][8]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivatives (e.g., 18a-c) | MCF-7, A549, MDA-MB-231 | IC50 | Sub-micromolar | [2] |

| 1,2,4-Oxadiazole linked with 1,2,4-thiadiazole-pyrimidines (Compound 5) | MCF-7 | IC50 | 0.22 ± 0.078 µM | [6] |

| A-549 | IC50 | 0.11 ± 0.051 µM | [6] | |

| Colo-205 | IC50 | 0.93 ± 0.043 µM | [6] | |

| A2780 | IC50 | 0.34 ± 0.056 µM | [6] | |

| 1,2,4-Oxadiazole functionalized quinoline derivatives (Compound 2) | MCF-7 | IC50 | 0.11 ± 0.04 µM | [6] |

| A549 | IC50 | 0.23 ± 0.011 µM | [6] | |

| DU-145 | IC50 | 0.92 ± 0.087 µM | [6] | |

| MDA MB-231 | IC50 | 0.43 ± 0.081 µM | [6] | |

| 1,2,4-Oxadiazole-sulfonamide derivatives (Compound 3) | HCT-116 | IC50 | 6.0 ± 3 µM | [6] |

| 1,2,4-Oxadiazole linked Imidazopyridines (Compound 1) | MCF-7 | IC50 | 0.68 ± 0.03 µM | [6] |

| A-549 | IC50 | 1.56 ± 0.061 µM | [6] | |

| A375 | IC50 | 0.79 ± 0.033 µM | [6] | |

| 1,2,4-Oxadiazole linked 5-fluorouracil (Compound 7a) | MCF-7 | IC50 | 0.76 ± 0.044 µM | [9] |

| A549 | IC50 | 0.18 ± 0.019 µM | [9] | |

| DU145 | IC50 | 1.13 ± 0.55 µM | [9] | |

| MDA MB-231 | IC50 | 0.93 ± 0.013 µM | [9] | |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole derivative (Compound 69) | PC3 | IC50 | 0.01 ± 0.008 µM | [10] |

| A549 | IC50 | 0.45 ± 0.023 µM | [10] | |

| MCF-7 | IC50 | 0.081 ± 0.0012 µM | [10] | |

| DU-145 | IC50 | 1.77 ± 0.33 µM | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted 1,2,4-oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,2,4-oxadiazole scaffold has been incorporated into molecules exhibiting potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

One derivative, a 3-substituted 5-amino 1,2,4-oxadiazole, demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC) against various pathogens.[11] For example, it showed an MIC of 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri.[11] Another series of 1,2,4-oxadiazoles containing an indol-5-yl moiety displayed efficacy against drug-sensitive and resistant strains of Staphylococcus aureus, with an MIC of 4 µg/mL.[11]

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | Staphylococcus aureus | MIC | 0.15 | [11] |

| Salmonella schottmulleri | MIC | 0.05 | [11] | |

| Pseudomonas aeruginosa | MIC | 7.8 | [11] | |

| Proteus vulgaris | MIC | 9.4 | [11] | |

| Escherichia coli | MIC | 0.05 | [11] | |

| Candida albicans | MIC | 12.5 | [11] | |

| Trichophyton mentagrophytes | MIC | 6.3 | [11] | |

| Fusarium bulbilgenum | MIC | 12.5 | [11] | |

| Indol-5-yl substituted 1,2,4-oxadiazole (Compound 58) | S. aureus ATCC | MIC | 4 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the 1,2,4-oxadiazole compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Several 1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[3][13][14] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[3][14]

One study highlighted a 1,2,4-oxadiazole analog of resveratrol that effectively inhibited the activation of NF-κB and scavenged reactive oxygen species (ROS).[14] This compound also significantly reduced the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, demonstrating its potent anti-inflammatory potential.[14]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test 1,2,4-oxadiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Substituted 1,2,4-oxadiazoles have also emerged as promising candidates for the treatment of neurodegenerative diseases.[15][16][17] Their neuroprotective effects are attributed to their ability to combat oxidative stress and modulate key signaling pathways involved in neuronal survival.

One compound, in particular, demonstrated potent protection against oxidative injury in PC12 cells by inhibiting the accumulation of reactive oxygen species (ROS) and restoring the mitochondrial membrane potential.[15] Further investigation revealed that this compound activates the antioxidant defense system by promoting the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) and increasing the expression of heme oxygenase 1 (HO-1).[15] In an in vivo model of ischemic stroke, this compound significantly reduced brain infarction and improved neurological function.[15]

Quantitative Data on Neuroprotective Activity

| Compound/Derivative | Model | Effect | Reference |

| Compound 24 (bisphenol hydroxyl-substituted 1,2,4-oxadiazole) | SNP-induced apoptosis in PC12 cells | Potent protection against oxidative injury | [15] |

| Rat model of transient focal cerebral ischemia | Significantly reduced brain infarction and improved neurological function | [15] | |

| wyc-7-20 | 3xTg mice (Alzheimer's model) | Improved cognitive impairments, reduced Aβ plaques and tau phosphorylation | [16][17] |

Experimental Protocol: Neuroprotection Assay in PC12 Cells

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as sodium nitroprusside (SNP) or hydrogen peroxide (H2O2).

-

Cell Viability Assessment: Assess cell viability using methods like the MTT assay.

-

Mechanistic Studies: To investigate the mechanism of action, measure ROS levels using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential using dyes (e.g., JC-1), and protein expression levels (e.g., Nrf2, HO-1) using Western blotting.

Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents, particularly against SARS-CoV-2.[18][19] These compounds have been designed as inhibitors of the papain-like protease (PLpro), an essential enzyme for viral replication.

A series of 1,2,4-oxadiazole derivatives demonstrated potent PLpro inhibitory activity and antiviral activity against SARS-CoV-2.[18][19] Two lead compounds, 13f and 26r, exhibited IC50 values of 1.8 µM and 1.0 µM for PLpro inhibition, and EC50 values of 5.4 µM and 4.3 µM against SARS-CoV-2, respectively.[18][19] These compounds also showed good metabolic stability and plasma exposure in mice, making them promising candidates for further development.[18][19]

Quantitative Data on Antiviral Activity

| Compound/Derivative | Target | Virus | Activity Metric | Value (µM) | Reference |

| 13f | PLpro | SARS-CoV-2 | IC50 | 1.8 | [18][19] |

| SARS-CoV-2 | EC50 | 5.4 | [18][19] | ||

| 26r | PLpro | SARS-CoV-2 | IC50 | 1.0 | [18][19] |

| SARS-CoV-2 | EC50 | 4.3 | [18][19] |

Experimental Protocol: PLpro Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant PLpro enzyme and a fluorogenic substrate.

-

Compound Incubation: Incubate the PLpro enzyme with various concentrations of the 1,2,4-oxadiazole inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Conclusion

The substituted 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral effects, underscore the significant potential of this heterocyclic ring system. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of substituted 1,2,4-oxadiazoles. Future research efforts focused on structure-activity relationship (SAR) studies and lead optimization are crucial to translate these promising findings into clinically effective drugs.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. ipbcams.ac.cn [ipbcams.ac.cn]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-isopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide groups, and its presence in a wide array of biologically active compounds.[1][2][3] The synthesis of functionalized 1,2,4-oxadiazoles is therefore of great interest in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to heteroaryl halides like 3-Bromo-5-isopropyl-1,2,4-oxadiazole allows for the introduction of diverse aryl and heteroaryl substituents, paving the way for the creation of extensive compound libraries for drug discovery.[4][5]

This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various organoboron reagents.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is contingent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can be adapted for this specific substrate, based on established protocols for similar bromo-substituted heterocycles.[6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 18 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Reaction vessel (e.g., Schlenk flask or sealed tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-isopropyl-1,2,4-oxadiazole.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Bromo-5-isopropyl-1,2,4-oxadiazole with various terminal alkynes. This reaction is a powerful tool for the synthesis of novel 3-alkynyl-5-isopropyl-1,2,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to the versatile properties of the 1,2,4-oxadiazole core.

Introduction